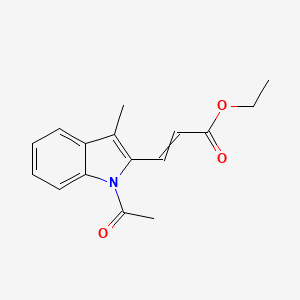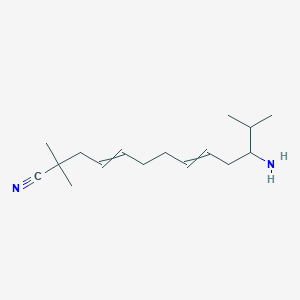
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is a complex organic compound with a unique structure that includes an amino group, multiple methyl groups, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the base structure, followed by the introduction of the amino and nitrile groups through specific reactions. Common reagents used in these reactions include alkyl halides, amines, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Aminoundecanoic acid: Shares the amino group but differs in the overall structure and functional groups.
2,7,8-Trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)chroman-6-ol: Similar in having multiple methyl groups but differs in the core structure.
Uniqueness
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is unique due to its specific combination of functional groups and the arrangement of its carbon chain
Propriétés
Numéro CAS |
88203-52-5 |
|---|---|
Formule moléculaire |
C16H28N2 |
Poids moléculaire |
248.41 g/mol |
Nom IUPAC |
11-amino-2,2,12-trimethyltrideca-4,8-dienenitrile |
InChI |
InChI=1S/C16H28N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h7-10,14-15H,5-6,11-12,18H2,1-4H3 |
Clé InChI |
XSTJKGWAMBRMQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=CCCC=CCC(C)(C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

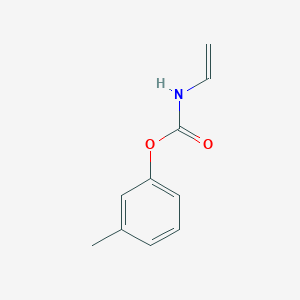
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
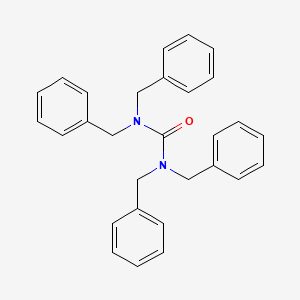
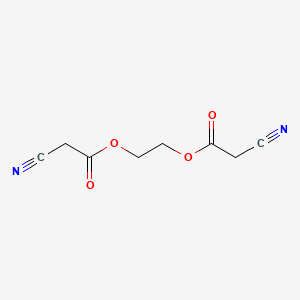

![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
